molecular formula C6H10O4 B127388 Diethyl oxalate CAS No. 95-92-1

Diethyl oxalate

Cat. No.: B127388
CAS No.: 95-92-1
M. Wt: 146.14 g/mol
InChI Key: WYACBZDAHNBPPB-UHFFFAOYSA-N
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Description

Diethyl oxalate, also known as diethyl ethanedioate, is an organic compound with the molecular formula C6H10O4. It is a colorless, oily liquid with an aromatic odor. This compound is primarily used as a solvent and as an intermediate in the synthesis of various pharmaceuticals, dyes, and other organic compounds .

Mechanism of Action

Target of Action

Diethyl oxalate primarily targets amines . The compound’s interaction with amines is used to distinguish between primary (1°), secondary (2°), and tertiary (3°) amines .

Mode of Action

This compound interacts differently with primary, secondary, and tertiary amines . Primary amines react with this compound to form N,N-oxamide , which is a solid . Secondary amines react with this compound to form oxamic ester , which is a liquid .

Biochemical Pathways

This compound is involved in the glyoxylate cycle , a variation of the tricarboxylic acid cycle . This cycle is an anabolic pathway occurring in plants, bacteria, protists, and fungi . The glyoxylate cycle centers on the conversion of acetyl-CoA to succinate for the synthesis of carbohydrates .

Pharmacokinetics

It’s known that this compound undergoestransesterification with phenol in the liquid phase over very efficient MoO3/TiO2 solid-acid sol-gel catalysts to form diphenyl oxalate . It also undergoes Claisen condensation with the active methylene group of ketosteroids to form glyoxalyl derivatives .

Result of Action

The result of this compound’s action depends on the type of amine it interacts with. When reacting with primary amines, it forms a solid compound, N,N-oxamide . When reacting with secondary amines, it forms a liquid compound, oxamic ester .

Action Environment

The action of this compound can be influenced by environmental factors. For example, the compound undergoes transesterification in the liquid phase over specific catalysts . The presence and concentration of these catalysts in the environment can affect the efficacy and stability of this compound.

Preparation Methods

Synthetic Routes and Reaction Conditions: Diethyl oxalate is typically synthesized through the esterification of oxalic acid with ethanol in the presence of a dehydrating agent such as toluene. The reaction is carried out under reflux conditions, and the crude product is purified by distillation . Another method involves the transesterification of dimethyl oxalate with ethanol using alkaline catalysts .

Industrial Production Methods: In industrial settings, this compound is produced by adding ethanol, benzene, and oxalic acid into a reactor. The mixture is heated to 68°C, and azeotropic reflux dehydration is performed. The crude this compound is then distilled under reduced pressure and purified by washing with dilute sodium carbonate solution, followed by drying with anhydrous potassium carbonate or sodium sulfate .

Chemical Reactions Analysis

Types of Reactions: Diethyl oxalate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

Diethyl oxalate can be compared with other similar compounds such as:

    Dimethyl oxalate: Similar in structure but has methyl groups instead of ethyl groups.

    Diethyl malonate: Contains an additional methylene group between the ester groups.

    Diethyl carbonate: Contains a carbonate group instead of an oxalate group.

Uniqueness: this compound is unique due to its specific reactivity in transesterification and Claisen condensation reactions, making it a valuable intermediate in organic synthesis .

Properties

IUPAC Name

diethyl oxalate
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InChI

InChI=1S/C6H10O4/c1-3-9-5(7)6(8)10-4-2/h3-4H2,1-2H3
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InChI Key

WYACBZDAHNBPPB-UHFFFAOYSA-N
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Canonical SMILES

CCOC(=O)C(=O)OCC
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Molecular Formula

C6H10O4
Record name ETHYL OXALATE
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DSSTOX Substance ID

DTXSID2044472
Record name Diethyl oxalate
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Molecular Weight

146.14 g/mol
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Physical Description

Ethyl oxalate appears as a colorless liquid. Slightly denser than water and insoluble in water. Hence sinks in water. May irritate skin and mucous membranes; may be mildly toxic by ingestion; may emit irritating fumes in a fire. Vapors are much heavier than air. Used as a solvent for plastics and in the manufacture of perfumes and pharmaceuticals., Liquid, Colorless unstable liquid; [Hawley]
Record name ETHYL OXALATE
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Record name Ethanedioic acid, 1,2-diethyl ester
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Boiling Point

185.7 °C @ 760 MM HG
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Flash Point

168 °F (NFPA, 2010), 168 °F CC
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Solubility

SPARINGLY SOL IN WATER WHICH DECOMP IT GRADUALLY; MISCIBLE WITH USUAL ORG SOLVENTS, SOL IN ALL PROPORTIONS IN ALCOHOL, ETHER, ACETONE, MISCIBLE WITH ETHYL ACETATE
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Density

1.0785 @ 20 °C/4 °C
Record name DIETHYL OXALATE
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Vapor Density

5.04
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Vapor Pressure

0.41 [mmHg], 1 MM HG @ 47 °C
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Color/Form

COLORLESS, OILY LIQUID

CAS No.

95-92-1, 150992-84-0
Record name ETHYL OXALATE
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Melting Point

-38.5 °C
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Synthesis routes and methods I

Procedure details

In a tubular reactor, there was packed 10 ml. of a 0.5 wt.% palladium-on-alumina catalyst (manufactured by Nippon Engerhard Co., Ltd.), followed by introduction of a gaseous mixture consisting of 28.5% by volume of carbon monoxide, 4.5% by volume of hydrogen, 5.7% by volume of ethyl nitrite and 61.3% by volume of nitrogen at a rate of 40.0 l. per hour to subject the gaseous mixture to reaction at a reaction temperature of 120° C. under ambient pressure. According to a gas-chromatographic analysis of the reaction mixture, it was found that ethyl formate was produced in a space time yield of 235 g./l.-catalyst.hr and small amounts of diethyl oxalate and ethanol were by-produced.
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Synthesis routes and methods II

Procedure details

To 730.7 g (5 moles) of diethyl oxalate was added dropwise at room temperature a solution of 61.1 g (1 mole) of ethanolamine in 500 ml of acetone and, after the addition finished, treatment of the mixture by distillation under reduced pressure to remove the formed ethanol and the acetone and an excess amount of diethyl oxalate yielded ethyl 2-hydroxyethyloxamate. A mixture of 80.5 g (0.5 moles) of this ethyl 2-hydroxyethyloxamate, 50.6 g (0.5 moles) of triethylamine (hereinafter, referred to as TEA), 20.0 g of water, and 1000 ml of dioxane was warmed under reflux for 8 hours and treated with solvent removal followed by dehydration yielded a triethylamine salt of 2-hydroxyethyloxamic acid. A mixture of 11.7 g (0.05 moles) of this triethylamine salt of 2-hydroxyethyloxamic acid and 5.1 g (0.05 moles) of TEA was treated with dehydration by molecular sieve and then, dissolved with warming into 300 ml of THF. To this THF solution was added dropwise under a refluxing condition during 0.5 hours a solution of 5.2 g (0.05 moles) of methacrylic acid chloride in 30 ml of THF and, after the addition finished, the mixture was further stirred under the condition for 6 hours and treated with fractional extraction to get methacryloyloxyet hyloxamic acid of the following structure: ##STR17## Besides, identification of the methacrylolyloxyethyloxamic acid 1 was carried out with 13C-NMR spectra analysis (ppm, in CDCL3) and the results were 17.93 for (2), 38.86 for (6); 62.35 for (5), 120.59 for (1), 138.86 for (3), 158.01 for (7), 160.56 for (8), and 167.06 for (4).
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Retrosynthesis Analysis

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Feasible Synthetic Routes

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